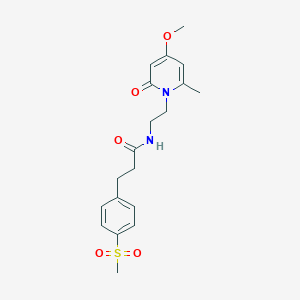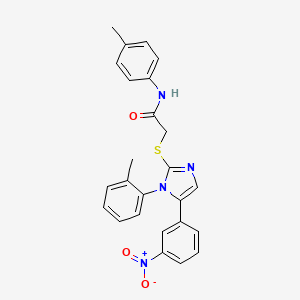
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the modification of certain functional groups to achieve desired chemical structures. For example, Bedi et al. (1978) described the synthesis of p-nitrophenyl derivatives through a process involving the replacement of the amide-carbonyl oxygen atom with sulfur, followed by O-deacetylation to obtain the final products which showed inhibitory activity against specific enzymes [Bedi, Shah, & Bahl, 1978]. Duran and Canbaz (2013) synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, showcasing a methodology relevant to obtaining compounds with specific chemical functionalities [Duran & Canbaz, 2013].
Molecular Structure Analysis
The structure of synthesized compounds is typically confirmed using various spectroscopic techniques. For instance, the structure of acetamide derivatives discussed by Duran and Canbaz was confirmed by 1H NMR, FTIR, MS, and elemental analysis, providing a foundation for understanding the molecular architecture of similar compounds [Duran & Canbaz, 2013].
Chemical Reactions and Properties
Chemical properties of such compounds often include their reactivity and interactions with other chemical entities. Cohen et al. (1973) explored the carcinogenicity of structurally related compounds, indicating how certain structural features might influence chemical reactivity and biological activity [Cohen, Lower, Ertürk, & Bryan, 1973].
Physical Properties Analysis
The physical properties of chemicals, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Although specific data on "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide" is not directly provided, related research can give insights into the factors affecting these properties.
Chemical Properties Analysis
The chemical properties, such as pKa values and reactivity under different conditions, define the applications and stability of the compounds. Duran and Canbaz’s work on the pKa determination of related compounds offers insight into their acidity and potential reactivity [Duran & Canbaz, 2013].
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds similar to 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide have been synthesized and studied extensively. For instance, Katritzky et al. (2002) synthesized tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones from N-(4-nitrophenyl)acetamides, showcasing the structural diversity and complexity these molecules can embody (Katritzky, He, & Wang, 2002). Duran & Canbaz (2013) detailed the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, highlighting the intricate procedures involved in creating such compounds (Duran & Canbaz, 2013).
Acidity Constants and Chemical Interactions
The acidity constants (pKa values) of similar acetamide derivative compounds were determined by Duran & Canbaz (2013) via UV spectroscopic studies. The study found that the protonation of these compounds occurs on specific nitrogen atoms in their imidazole and benzothiazole rings, suggesting a distinct chemical behavior and interaction potential (Duran & Canbaz, 2013).
Biological Applications and Studies
Antibacterial and Antifungal Properties
Ramalingam, Ramesh, & Sreenivasulu (2019) synthesized derivatives similar to this compound, which exhibited significant antibacterial activity, indicating potential applications in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Kumar et al. (2012) also evaluated similar compounds for antibacterial and antifungal activities, further supporting the potential of these compounds in medical applications (Kumar et al., 2012).
Anticancer Activities
Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and found that some derivatives showed significant anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antioxidant Properties
Chkirate et al. (2019) explored the antioxidant activity of pyrazole-acetamide derivatives, indicating the possibility of these compounds acting as protective agents against oxidative stress (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-17-10-12-20(13-11-17)27-24(30)16-33-25-26-15-23(19-7-5-8-21(14-19)29(31)32)28(25)22-9-4-3-6-18(22)2/h3-15H,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMUTQNNNMLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3C)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
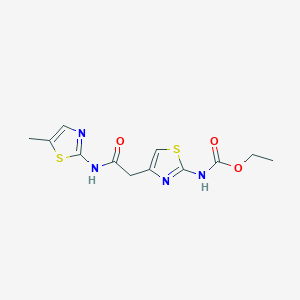
![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)


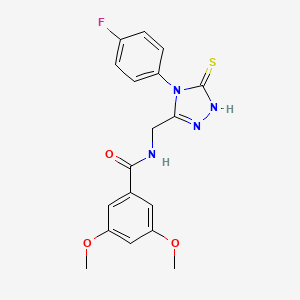


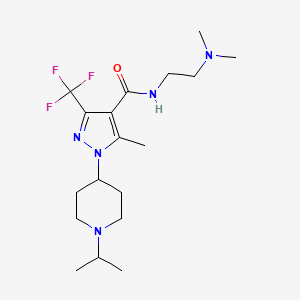
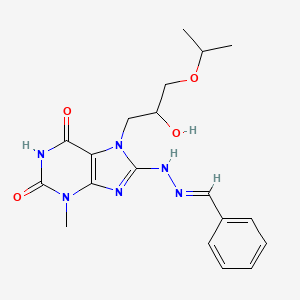
![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
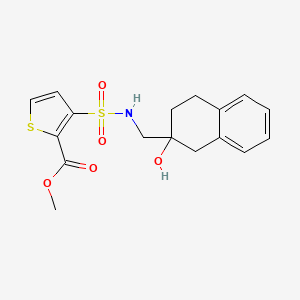
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)
